BenchChemオンラインストアへようこそ!

1-BOC-3-Aminopiperidine

Biocatalysis Asymmetric Synthesis Chiral Amine

1-BOC-3-Aminopiperidine (CAS 184637-48-7), also known as tert-butyl 3-aminopiperidine-1-carboxylate, is a heterocyclic building block featuring a piperidine ring with a Boc-protected 3-amino group. With a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol, it is a racemic mixture.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 184637-48-7
Cat. No. B067292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-BOC-3-Aminopiperidine
CAS184637-48-7
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)N
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3
InChIKeyAKQXKEBCONUWCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-BOC-3-Aminopiperidine (CAS 184637-48-7): A Critical Boc-Protected Piperidine Scaffold for Asymmetric Drug Synthesis


1-BOC-3-Aminopiperidine (CAS 184637-48-7), also known as tert-butyl 3-aminopiperidine-1-carboxylate, is a heterocyclic building block featuring a piperidine ring with a Boc-protected 3-amino group [1]. With a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol, it is a racemic mixture . As a key synthetic intermediate, its primary value lies in the orthogonal protection strategy it offers: the Boc group protects the piperidine nitrogen, leaving the free 3-amino group available for selective functionalization. This makes it a versatile precursor for a wide array of bioactive molecules, most notably dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes treatment [2][3].

Why Substituting 1-BOC-3-Aminopiperidine with Unprotected or Differently Protected 3-Aminopiperidines Is Chemically Invalid


Generic substitution with related aminopiperidines is chemically unsound due to the orthogonal protection strategy required for multi-step synthesis. Unprotected 3-aminopiperidine possesses two nucleophilic amine groups, leading to complex mixtures of regioisomers and byproducts in reactions with electrophiles [1]. Conversely, the Boc group in 1-BOC-3-aminopiperidine is a cornerstone of modern peptide and medicinal chemistry, providing a labile protecting group for the piperidine nitrogen that is orthogonal to common protecting groups like Cbz (benzyloxycarbonyl) and Fmoc [2]. This allows for the exclusive and sequential functionalization of the 3-amino group while keeping the piperidine nitrogen protected, a level of synthetic control unattainable with unprotected or differently protected (e.g., Cbz) analogues. Substituting one for another without rigorous re-optimization of a synthetic route would result in deprotection of the piperidine nitrogen, cross-reactivity, and low yields, fundamentally altering the synthetic outcome.

1-BOC-3-Aminopiperidine: Quantitative Evidence of Differentiation from Analogues


Synthesis of Enantiopure (R)-1-BOC-3-Aminopiperidine: Biocatalytic Route vs. Classical Chemical Resolution

An immobilized ω-transaminase (TA-IMB) biocatalytic process directly converts the prochiral ketone 1-Boc-3-piperidone to the target enantiopure amine, (R)-1-Boc-3-aminopiperidine [1]. This method achieves a yield of 72% with an enantiomeric excess (ee) >99.9% [1]. This contrasts with classical chemical resolution of racemic 1-BOC-3-aminopiperidine, which inherently has a maximum theoretical yield of 50% and often requires multiple steps and expensive chiral resolving agents [2].

Biocatalysis Asymmetric Synthesis Chiral Amine ω-Transaminase Process Chemistry

Continuous Flow Synthesis of (S)-1-BOC-3-Aminopiperidine: Space-Time Yield (STY) and Conversion

For the (S)-enantiomer, a continuous flow system employing an immobilized ω-transaminase achieved 95% conversion within a 10-minute residence time [1]. The system was operated continuously for 24 hours and achieved a space-time yield (STY) of 930.73 g·L⁻¹·day⁻¹ [1]. This is a critical differentiator from traditional batch synthesis, which typically has lower productivity and requires longer cycle times.

Continuous Flow Chemistry Enzyme Immobilization Asymmetric Synthesis Process Intensification Green Chemistry

Enantiopure Precursor to DPP-IV Inhibitors: Commercial Availability and Purity

Both enantiomers, (R)-1-Boc-3-aminopiperidine (CAS 188111-79-7) and (S)-1-Boc-3-aminopiperidine (CAS 625471-18-3), are commercially available in high purity . The (R)-enantiomer is a documented precursor for the synthesis of the DPP-IV inhibitors linagliptin and alogliptin [1]. Commercial specifications for (R)-1-Boc-3-aminopiperidine include a purity of ≥98.0% (TLC) and a specific optical rotation of [α]/D -28.5±2° (c=1, DMF) .

DPP-IV Inhibitor Antidiabetic Agent Chiral Intermediate Linagliptin Alogliptin

Physical Form and Storage: Handling Considerations for Scale-Up

The physical form of 1-BOC-3-aminopiperidine is a clear liquid at room temperature (20°C) , while its enantiopure derivatives like (R)-1-Boc-3-aminopiperidine are typically low-melting point solids or liquids . The compound is air-sensitive and requires storage under an inert gas at 2-8°C for long-term stability [1]. This is a practical procurement consideration, as handling a liquid may present different challenges (e.g., more precise volumetric dispensing, potential for spills) compared to a solid at large scale.

Procurement Scale-Up Handling Storage Physical Properties

Synthesis of CHK1 and PI3Kδ Inhibitors from (S)-Enantiomer

The (S)-enantiomer (CAS 625471-18-3) is specifically cited as a key intermediate in the synthesis of novel checkpoint kinase 1 (CHK1) and phosphoinositide 3-kinase delta (PI3Kδ) inhibitors . While no direct quantitative data comparing yields or potency is available, this application differentiates the (S)-enantiomer from the (R)-enantiomer, which is primarily associated with DPP-IV inhibitors. This specificity provides a clear scientific rationale for selecting the (S)-enantiomer or the racemate depending on the target therapeutic class.

Cancer Research Kinase Inhibitor CHK1 PI3Kδ Drug Intermediate

High Binding Efficiency and Activity Recovery in Immobilized Enzyme Systems

In the continuous flow synthesis of (S)-1-Boc-3-aminopiperidine, the immobilized ω-transaminase system exhibited a high binding efficiency of >95% and an activity recovery of 75% [1]. This indicates the robustness of the immobilized biocatalyst and its suitability for the specific conversion of the prochiral ketone to the target amine. This quantitative performance metric is crucial for the economic feasibility of an industrial biocatalytic process.

Enzyme Immobilization Biocatalysis Process Chemistry ω-Transaminase Binding Efficiency

Optimal Use Cases for 1-BOC-3-Aminopiperidine in Pharmaceutical R&D and Manufacturing


Large-Scale Production of Enantiopure (S)-1-BOC-3-Aminopiperidine via Continuous Flow Biocatalysis

This scenario is ideal for process chemists aiming to manufacture (S)-1-BOC-3-aminopiperidine at an industrial scale. The high space-time yield (930.73 g·L⁻¹·day⁻¹) and excellent conversion (95%) in a continuous flow system make this a compelling alternative to batch chemistry. Procurement of the racemic 1-BOC-3-aminopiperidine as the starting material for this biocatalytic resolution is a strategic move to leverage this efficient, green manufacturing process.

Medicinal Chemistry Synthesis of DPP-IV Inhibitors for Type 2 Diabetes

Medicinal chemists should procure either the racemate (for subsequent chiral separation) or the specific (R)-enantiomer (CAS 188111-79-7) when synthesizing DPP-IV inhibitors like linagliptin or alogliptin . The (R)-enantiomer is a well-documented precursor, and using it directly from a commercial source with verified purity (≥98.0%) and specific rotation ensures synthetic efficiency and high-quality lead compounds.

Discovery of Novel CHK1 and PI3Kδ Kinase Inhibitors for Oncology

This scenario applies to research programs in cancer drug discovery. The (S)-enantiomer (CAS 625471-18-3) is specifically indicated as a key intermediate for synthesizing CHK1 and PI3Kδ inhibitors . Procuring the (S)-enantiomer directly from a reliable supplier saves valuable time and resources that would otherwise be spent on chiral resolution, allowing for faster exploration of structure-activity relationships (SAR) in these target areas.

Synthesis of Complex Heterocycles via Sequential Deprotection and Functionalization

For organic chemists building complex molecular architectures, 1-BOC-3-aminopiperidine is the reagent of choice for introducing a functionalized aminopiperidine motif. The Boc group provides robust protection for the piperidine nitrogen under a wide range of basic and nucleophilic conditions, allowing for selective reactions at the free 3-amino group . This orthogonal strategy is essential for the efficient synthesis of diverse heterocyclic scaffolds found in many drug candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-BOC-3-Aminopiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.